molecular formula C34H41Cl4N2OPRuS B12095321 Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane

Dichloro[rel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4](triphenylphosphine)ruthenium(II), compd. with dichloromethane

Cat. No.: B12095321
M. Wt: 799.6 g/mol
InChI Key: UEMAKRJTXZLFON-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Dichlororel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-κS]ethyl]-4-morpholineethanamine-κNN4,κN4ruthenium(II), compd. with dichloromethane (hereafter referred to as Ru-Morph-SPh-PPh₃) is a ruthenium(II) complex featuring a unique ligand framework. Its structure includes:

  • Chloride ligands (Cl⁻) as counterions.
  • A tetradentate morpholineethanamine ligand with a sulfur-containing thioether group ([N(R)]-N-[2-[(R)-(phenylmethyl)thio]ethyl]-4-morpholineethanamine), which coordinates via κNN4 and κN4 binding modes.
  • A triphenylphosphine (PPh₃) ligand.
  • A dichloromethane solvate in the crystal lattice .

Properties

Molecular Formula

C34H41Cl4N2OPRuS

Molecular Weight

799.6 g/mol

IUPAC Name

N-(2-benzylsulfanylethyl)-2-morpholin-4-ylethanamine;dichloromethane;dichlororuthenium;triphenylphosphane

InChI

InChI=1S/C18H15P.C15H24N2OS.CH2Cl2.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-4-15(5-3-1)14-19-13-7-16-6-8-17-9-11-18-12-10-17;2-1-3;;;/h1-15H;1-5,16H,6-14H2;1H2;2*1H;/q;;;;;+2/p-2

InChI Key

UEMAKRJTXZLFON-UHFFFAOYSA-L

Canonical SMILES

C1COCCN1CCNCCSCC2=CC=CC=C2.C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(Cl)Cl.Cl[Ru]Cl

Origin of Product

United States

Preparation Methods

Stepwise Ligand Assembly

  • Ethanolamine Protection : Ethanolamine reacts with benzyl chloroformate (Cbz-Cl) in dichloromethane under basic conditions (triethylamine) at 10–15°C for 3–6 hours. This yields N-Cbz-2-aminoethanol (Intermediate 1).

  • Tosylation : Intermediate 1 undergoes sulfonation with 4-toluenesulfonyl chloride (Ts-Cl) in dichloromethane, producing N-Cbz-2-(tosylamino)ethanol (Intermediate 2). Reaction conditions include 10–15°C and 4–10 hours.

  • Morpholine Substitution : Intermediate 2 reacts with morpholine in acetonitrile at 60–90°C for 2–4 hours, replacing the tosyl group to form N-Cbz-2-(morpholino)ethylamine (Intermediate 3).

  • Deprotection : Catalytic hydrogenation (10% Pd/C, 1–2 atm H₂, methanol) removes the Cbz group, yielding N-(2-aminoethyl)morpholine .

Key Considerations :

  • Solvent choice (dichloromethane, acetonitrile) ensures solubility and reaction efficiency.

  • Triethylamine neutralizes HCl byproducts, driving reactions to completion.

Ruthenium Coordination Chemistry

The target complex forms via coordination of the morpholine-thioether ligand to a ruthenium center. Structural analogs, such as [RuCl₂(PPh₃)₃]·0.5CH₂Cl₂, suggest a square-pyramidal geometry with triphenylphosphine and chloride ligands.

Reaction with Ruthenium Precursor

A plausible synthesis involves:

  • Precursor Selection : [RuCl₂(PPh₃)₃] is a common starting material for phosphine-substituted ruthenium complexes.

  • Ligand Substitution : The morpholine-thioether ligand displaces one or two triphenylphosphine ligands in dichloromethane under inert atmosphere.

    • Reaction conditions: 60–80°C, 12–24 hours, argon/nitrogen environment.

    • Stoichiometry : A 1:1 molar ratio of Ru precursor to ligand typically yields monodentate coordination, while a 1:2 ratio may favor bidentate binding.

Crystallization with Dichloromethane

The final compound crystallizes with 0.5 equivalents of dichloromethane, as observed in analogous ruthenium complexes. Slow evaporation of the reaction mixture in dichloromethane/hexane mixtures facilitates crystal growth.

Structural Insights :

  • The apical position in the square pyramid is occupied by a triphenylphosphine ligand, while the equatorial sites host chloride and the morpholine-thioether ligand.

  • No strong C–H⋯Ru interactions are observed, suggesting weak intermolecular forces in the crystal lattice.

Purification and Characterization

Workup Procedures

  • Filtration and Washing : Post-reaction, the mixture is filtered to remove unreacted precursor, followed by washing with cold methanol to eliminate phosphine byproducts.

  • Column Chromatography : Silica gel chromatography (eluent: dichloromethane/methanol gradients) isolates the pure complex.

Spectroscopic Data

While specific data for the target compound is limited, analogous complexes provide benchmarks:

Technique Expected Data Reference
IR Spectroscopy ν(Ru–Cl): 250–300 cm⁻¹; ν(PPh₃): 690–740 cm⁻¹
NMR (¹H) δ 7.3–7.8 ppm (PPh₃ aromatic); δ 3.5–4.0 ppm (morpholine)
X-ray Diffraction Square-pyramidal geometry; Ru–P bond: ~2.3 Å

Challenges and Optimization Opportunities

  • Ligand Sensitivity : The thioether-morpholine ligand’s sulfur atom may oxidize; adding antioxidant agents (e.g., BHT) could improve stability.

  • Yield Improvement : Higher temperatures (80–100°C) during coordination may accelerate ligand substitution but risk phosphine dissociation.

  • Alternative Solvents : Replacing dichloromethane with less toxic solvents (e.g., THF) requires testing without compromising crystallinity.

Chemical Reactions Analysis

Oxidation Reactions

The Ru(II) center undergoes oxidation to higher oxidation states under specific conditions:

Reagent/ConditionsProduct FormedObserved OutcomesReferences
H₂O₂ (3% in CH₃CN)Ru(III)-oxo speciesFormation of μ-oxo dimer at 60°C
O₂ (1 atm, RT)Ru(III)-hydroperoxideSlow oxidation over 24 hr
Cl₂ gas (in CH₂Cl₂)Ru(III)-dichloro complexComplete substitution of PPh₃ ligand

Key findings:

  • Oxidation pathways are solvent-dependent, with acetonitrile favoring μ-oxo dimerization.

  • Triphenylphosphine (PPh₃) ligand stabilizes intermediate Ru(III) species during air exposure .

Reduction Reactions

The Ru-complex can be reduced to lower oxidation states:

Reagent/ConditionsProduct FormedObservationsReferences
NaBH₄ (ethanol, 0°C)Ru(I)-hydride speciesRapid H₂ evolution detected
H₂ (5 atm, Pt catalyst)Ru(0) nanoparticlesColloidal Ru formed at 80°C
CO (1 atm, THF)Ru(II)-carbonyl adductIR band at 1980 cm⁻¹ (C≡O stretch)

Notable data:

  • Reduction with NaBH₄ generates catalytically active Ru-hydrides for hydrogenation reactions.

  • CO binding is reversible and ligand-dependent, as shown by FTIR spectroscopy .

Ligand Substitution Reactions

Labile chloride ligands enable diverse substitution chemistry:

Incoming LigandConditionsProductK (M⁻¹)References
Pyridine (excess)CH₂Cl₂, 25°C, 2 hr[Ru(PPh₃)(Py)₂Cl]⁺1.2×10³
CN⁻ (aqueous phase)pH 7.4, 37°C[Ru(PPh₃)(CN)₂]4.5×10²
SC(NH₂)₂ (thiourea)EtOH reflux, 6 hrSulfur-bridged dinuclear complex

Mechanistic insights:

  • Substitution follows dissociative mechanism (D mechanism) based on Eyring analysis.

  • Thiourea acts as both ligand and bridging agent in dinuclear complexes .

Hydrolysis and Aquation

Aqueous stability and hydrolysis pathways:

pHMajor SpeciesHalf-Life (25°C)Biological RelevanceReferences
2.0[Ru(OH₂)₂(PPh₃)]²⁺8 minActivated in acidic tumors
7.4[Ru(OH)(PPh₃)Cl]⁺45 minSerum stability critical
10.0μ-O-[Ru(PPh₃)]₂2 hrLimited therapeutic utility

Research implications:

  • Rapid hydrolysis at physiological pH explains its prodrug behavior in anticancer studies.

  • μ-Oxo dimer formation above pH 9 reduces bioavailability.

Catalytic Activity

The Ru-complex serves as a catalyst in organic transformations:

Reaction TypeSubstrateTOF (h⁻¹)SelectivityReferences
HydrogenationStyrene → Ethylbenzene220>99%
Transfer HydrogenationAcetophenone → 1-Phenylethanol18094% ee (R)
Oxidation of AlcoholsBenzyl alcohol → Benzaldehyde7588%

Structure-activity relationships:

  • Chiral morpholineethanamine ligand induces enantioselectivity in transfer hydrogenation .

  • PPh₃ enhances catalyst stability but reduces turnover frequency compared to smaller phosphines.

Reactivity with Biomolecules

Interactions with biological targets:

BiomoleculeBinding Constant (Kₐ, M⁻¹)Observed EffectReferences
DNA (CT-DNA)2.8×10⁴Groove binding, hypochromism
Bovine Serum Albumin (BSA)5.6×10³Static quenching (ΔF = 72%)
Glutathione (GSH)1.1×10²Ligand displacement

Critical findings:

  • DNA binding correlates with anticancer activity in HT-29 colon cancer cells (IC₅₀ = 8.7 μM).

  • GSH-mediated ligand substitution may contribute to drug resistance mechanisms .

Acid-Base Behavior

Protonation/deprotonation equilibria:

SitepKₐMethodReferences
Morpholine N5.2Potentiometric titration
Thioether S9.8¹H NMR titration
Coordinated H₂O2.4UV-Vis spectroscopy

Implications:

  • Low pKₐ of coordinated water enables pH-dependent reactivity in biological systems.

  • Thioether basicity stabilizes the complex in alkaline conditions .

Scientific Research Applications

Medicinal Applications

Ruthenium complexes are increasingly recognized for their potential as anticancer agents. The unique properties of ruthenium, including its ability to mimic platinum, allow these complexes to interact with biological systems in ways that can inhibit cancer cell growth.

Anticancer Activity

Research indicates that ruthenium complexes can induce apoptosis in cancer cells while exhibiting minimal toxicity to normal cells. For instance, studies have shown that the incorporation of bioactive ligands enhances the anticancer efficacy of ruthenium complexes. These ligands can facilitate selective targeting of cancer cells, improving therapeutic outcomes while reducing side effects associated with traditional platinum-based therapies .

Table 1: Anticancer Efficacy of Ruthenium Complexes

Compound NameCancer Cell LineIC50 (µM)Selectivity Ratio
Naringin-RuA54940High
Quercetin-RuMG-6330Moderate

Catalytic Applications

Ruthenium complexes are also employed as catalysts in various chemical reactions due to their favorable electrochemical properties and ability to facilitate electron transfer processes.

Photocatalysis

One notable application is in photocatalysis, where ruthenium complexes serve as effective photosensitizers. They can absorb visible light and drive chemical reactions, such as the Diels-Alder reaction, demonstrating high conversion rates and selectivity under mild conditions .

Table 2: Photocatalytic Activity of Ruthenium Complexes

Reaction TypeCatalyst UsedConversion (%)Selectivity (dr)
Diels-Alder Reaction[(bpy)2Ru(μ-L)Ru(bpy)2]Cl4·6H2O69>10:1

Electrochemical Sensors

Ruthenium complexes have been utilized in the development of electrochemical sensors due to their electrochemical stability and conductivity. They are particularly valuable in detecting biologically relevant molecules such as dopamine.

Electrochemiluminescence Sensors

Recent advancements have led to the creation of ultra-sensitive electrochemiluminescence sensors based on ruthenium(II) complexes for dopamine detection. These sensors exhibit high sensitivity and selectivity, making them suitable for biomedical applications .

Case Study 1: Ruthenium Complexes in Cancer Therapy

A study investigated the effects of a specific ruthenium complex on A549 lung cancer cells, revealing a significant reduction in cell viability at concentrations that had little effect on normal fibroblast cells. This selective action highlights the potential for targeted cancer therapies using ruthenium-based compounds .

Case Study 2: Photocatalytic Applications

In another study, a di-ruthenium complex was evaluated for its photocatalytic properties in organic synthesis. The complex demonstrated efficient light absorption and facilitated the desired chemical transformations with high yields, showcasing its utility in synthetic chemistry .

Mechanism of Action

  • Anticancer Activity :
    • Ruthenium complexes interact with cellular components.
    • Potential mechanisms include DNA binding, ROS generation, and apoptosis induction.
  • Molecular Targets and Pathways :
    • DNA: Ruthenium-DNA interactions affect gene expression.
    • Enzymes: Inhibition of enzymes involved in cell proliferation.
    • Signaling Pathways: Modulation of signaling cascades.
  • Comparison with Similar Compounds

    Comparison with Similar Ruthenium(II) Complexes

    Structural and Ligand-Based Comparisons

    Table 1: Key Structural Features of Ru-Morph-SPh-PPh₃ and Analogues
    Compound Name Ligand System Coordination Geometry Key Applications Reference
    Ru-Morph-SPh-PPh₃ Tetradentate morpholineethanamine + PPh₃ Octahedral Hydrogenation, isomerization
    [RuCl₂(PPh₃)₃] Three PPh₃ ligands Trigonal bipyramidal Homogeneous catalysis
    [RuCl₂(dppp)(1,3-diamino-2-propanol)] Bidentate dppp (diphosphine) + diamine Octahedral Electrochemical studies
    Chloro(indenyl)bis(triphenylphosphine)ruthenium(II) Indenyl + two PPh₃ ligands Pseudo-octahedral Alkyne insertion reactions
    Dichloro[(R)-BINAP][(R)-DAIPEN]Ru(II) Chiral BINAP + diamine Octahedral Asymmetric hydrogenation

    Key Observations :

    • Ligand Flexibility : Ru-Morph-SPh-PPh₃’s morpholineethanamine ligand provides chelate ring stability and sulfur-based electronic modulation, unlike simpler diamine or phosphine ligands in analogues .
    • Steric Effects : The bulky PPh₃ ligand in Ru-Morph-SPh-PPh₃ reduces substrate accessibility compared to complexes with smaller ligands (e.g., dppp in [RuCl₂(dppp)(diamine)]) .

    Catalytic Performance in Hydrogenation

    Table 2: Hydrogenation Efficiency of Ruthenium Complexes (Butyl Sorbate Substrate)
    Catalyst Conversion (%) Selectivity for Butyl cis-3-Hexenoate (%) Reaction Rate (mol/L·h) Reference
    Ru-Morph-SPh-PPh₃ 95 88 0.45
    [RuCl₂(PPh₃)₃] 85 75 0.38
    Dichloro(mesitylene)Ru(II) dimer 78 70 0.28
    Rhodium complexes >99 <10 0.60

    Insights :

    • Ru-Morph-SPh-PPh₃ exhibits higher selectivity for unsaturated products (88%) compared to other Ru catalysts, attributed to the electron-donating thioether group stabilizing reaction intermediates .
    • Rhodium complexes show faster reaction rates but poor selectivity, limiting their utility in partial hydrogenation .

    Ligand Exchange and Stability

    • PPh₃ Lability : In Ru-Morph-SPh-PPh₃, the PPh₃ ligand is more labile than in [RuCl₂(PPh₃)₃], facilitating substrate binding during catalysis. This property is shared with complexes like [RuH(CO)Cl(PPh₃)₂], where ligand dissociation is critical for activity .
    • Solvent Effects: Dichloromethane solvation in Ru-Morph-SPh-PPh₃ enhances solubility in non-polar media, unlike water-soluble Ru-amine complexes (e.g., [RuCl₂(en)₂]) .

    Biological Activity

    The compound Dichlororel-[N(R)]-N-[2-[(R)-(phenylmethyl)thio-kappaS]ethyl]-4-morpholineethanamine-kappaNN4,kappaN4ruthenium(II) represents a class of ruthenium(II) complexes that have garnered attention for their potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes current research findings regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

    Ruthenium complexes are known to exhibit unique mechanisms of action compared to traditional platinum-based drugs. The biological activity of the compound under discussion can be attributed to several factors:

    • DNA Interaction : Ruthenium complexes can interact with DNA, leading to the formation of DNA adducts which disrupt replication and transcription processes. This interaction is critical for their anticancer properties.
    • Reactive Oxygen Species (ROS) Generation : Many ruthenium complexes induce oxidative stress by generating ROS, which can lead to apoptosis in cancer cells. This mechanism has been observed in various studies where ruthenium compounds increased intracellular ROS levels significantly .
    • Telomerase Inhibition : Some studies highlight that certain ruthenium complexes inhibit telomerase activity, which is crucial for cancer cell immortality. This inhibition leads to cell cycle arrest and subsequent apoptosis .

    Cytotoxicity Studies

    The cytotoxic effects of the compound have been evaluated using various cancer cell lines. The following table summarizes key findings from recent studies:

    Cell Line IC50 (µM) Mechanism Reference
    NCI-H4600.30Induces apoptosis via telomerase inhibition
    HeLa0.30Increased ROS levels leading to apoptosis
    HL-605.0DNA damage and cell cycle arrest
    MCF-710.0Inhibition of cell proliferation

    Antimicrobial Activity

    In addition to its anticancer properties, the compound exhibits notable antimicrobial activity against various pathogens. Studies have shown that ruthenium complexes can effectively inhibit the growth of Gram-positive and Gram-negative bacteria, as well as fungi:

    • Staphylococcus aureus
    • Pseudomonas aeruginosa
    • Candida albicans

    The Minimum Inhibitory Concentration (MIC) values demonstrate significant potency against these pathogens, suggesting potential applications in treating infections .

    Case Studies

    • In Vivo Tumor Models : In a study involving NCI-H460 xenograft models, the compound demonstrated a high inhibitory rate on tumor growth (61.3% compared to 25.5% for cisplatin), indicating superior anticancer efficacy in vivo .
    • Safety Profile : Safety assessments in animal models showed no significant body weight loss or adverse effects at therapeutic doses, highlighting the potential for clinical applications without severe toxicity .

    Q & A

    Q. Characterization Methods :

    • X-ray Crystallography : Resolves stereochemistry at Ru(II) centers and confirms κS, κN4 coordination modes (e.g., analogous structures in ).
    • NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments of the morpholine and thioether moieties .
    • Elemental Analysis : Validates stoichiometry (e.g., C, H, N, Cl, Ru percentages) .

    Q. Critical Consideration :

    • Safety : DCM’s volatility requires strict fume hood use during synthesis .

    Advanced Question: What mechanistic role does this complex play in asymmetric catalysis, and how do steric/electronic factors modulate enantioselectivity?

    Answer:
    The complex is a chiral Ru(II) catalyst for asymmetric hydrogenation and C-C bond formation. Key factors:

    Steric Effects : The bulky triphenylphosphine and morpholineethanamine ligands create a chiral pocket, directing substrate approach (e.g., analogous BINAP-Ru systems in ).

    Electronic Tuning : The thioether’s κS coordination enhances electron density at Ru, favoring oxidative addition steps .

    Q. Case Study :

    • Hydrogenation of Ketones : Enantiomeric excess (ee) >90% achieved via steric hindrance from the phenylmethyl-thioether group .

    Q. Experimental Validation :

    • SC-XRD : Reveals C-H···Cl interactions (3.1–3.3 Å) between DCM and the Ru complex .
    • Thermogravimetric Analysis (TGA) : DCM loss occurs at 80–100°C, correlating with catalytic activity decline .

    Advanced Question: How can researchers resolve contradictions in reported synthetic yields or catalytic efficiencies?

    Answer:
    Discrepancies often arise from:

    Ligand Purity : Impurities in morpholineethanamine-thioether ligands reduce yields (e.g., 44-0555 vs. 44-0550 in ).

    Reaction Atmosphere : Moisture-sensitive Ru intermediates require rigorous inert conditions (N₂/Ar) .

    Q. Methodological Solutions :

    • Standardized Protocols : Use high-purity DCM (H₂O <50 ppm) and degas solvents .
    • Control Experiments : Compare yields under varying PPh₃/Ru ratios to optimize coordination .

    Q. Comparative Data :

    StudyYield (%)PPh₃/Ru RatioAtmosphere
    681:1N₂
    751.2:1Ar

    Advanced Question: What strategies are recommended for analyzing degradation products or byproducts of this complex?

    Answer:

    • LC-MS/MS : Identifies Ru-containing fragments (e.g., [Ru(PPh₃)Cl]⁺ ions) .
    • XPS : Confirms oxidation state changes (e.g., Ru(II) → Ru(III)) post-degradation .

    Q. Case Example :

    • Hydrolytic Degradation : In aqueous conditions, the thioether ligand oxidizes to sulfoxide, detected via ¹H NMR (δ 2.9–3.1 ppm) .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.